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molecular formula C15H7ClF4N2 B8806082 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-7-fluoroquinazoline

4-Chloro-2-(difluoro(4-fluorophenyl)methyl)-7-fluoroquinazoline

Cat. No. B8806082
M. Wt: 326.67 g/mol
InChI Key: JTCZHABGAOIZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09308207B2

Procedure details

2-(Difluoro(4-fluorophenyl)methyl)-7-methyl-N-(5-methyl-1H-pyrazol-3-yl)quinazolin-4-amine was obtained according to the procedure described in Example 20 for preparation of 2-(difluoro(4-fluorophenyl)methyl)-7-fluoro-N-(5-methyl-1H-pyrazol-3-yl)quinazolin-4-amine, substituting 4-chloro-2-(difluoro(4-fluorophenyl)methyl)-7-fluoroquinazoline in Example 20 with 4-chloro-2-(difluoro(4-fluorophenyl)methyl)-7-methylquinazoline (13% yield). 1H NMR (300 MHz, DMSO-d6) δ 2.26 (s, 3H), 2.50 (s, 3H), 6.30 (s, 1H), 7.34 (t, 2H), 7.47 (m, 1H), 7.71-7.66 (m, 3H), 8.56 (d, 1H), 10.59 (s, 1H), 12.20 (bs, 1H); LC-MS (ESI) m/z 384 (M+H)+.
Name
2-(difluoro(4-fluorophenyl)methyl)-7-fluoro-N-(5-methyl-1H-pyrazol-3-yl)quinazolin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(C1C=CC(F)=CC=1)C1N=C(NC2C=C(C)NN=2)C2C(=CC(F)=CC=2)N=1.[Cl:29][C:30]1[C:39]2[C:34](=[CH:35][C:36](F)=[CH:37][CH:38]=2)[N:33]=[C:32]([C:41]([F:50])([F:49])[C:42]2[CH:47]=[CH:46][C:45]([F:48])=[CH:44][CH:43]=2)[N:31]=1>>[Cl:29][C:30]1[C:39]2[C:34](=[CH:35][C:36]([CH3:2])=[CH:37][CH:38]=2)[N:33]=[C:32]([C:41]([F:49])([F:50])[C:42]2[CH:43]=[CH:44][C:45]([F:48])=[CH:46][CH:47]=2)[N:31]=1

Inputs

Step One
Name
2-(difluoro(4-fluorophenyl)methyl)-7-fluoro-N-(5-methyl-1H-pyrazol-3-yl)quinazolin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NC2=CC(=CC=C2C(=N1)NC1=NNC(=C1)C)F)(C1=CC=C(C=C1)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC2=CC(=CC=C12)F)C(C1=CC=C(C=C1)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC2=CC(=CC=C12)C)C(C1=CC=C(C=C1)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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